molecular formula C10H13Cl2NO B262065 N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine

N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine

Cat. No. B262065
M. Wt: 234.12 g/mol
InChI Key: IDNJACGVOVGECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine, also known as DEC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of histamine release and has been studied for its potential therapeutic applications in treating various diseases.

Mechanism of Action

N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine works by inhibiting the release of histamine from mast cells and basophils. Histamine is a key mediator of allergic reactions, and its release can cause symptoms such as itching, swelling, and inflammation. By inhibiting histamine release, N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine can help to alleviate these symptoms.
Biochemical and Physiological Effects:
N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histidine decarboxylase and diamine oxidase. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine is a potent inhibitor of histamine release and has been widely used in laboratory experiments to study the role of histamine in various diseases. However, it is important to note that N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine can have off-target effects and may inhibit the activity of other enzymes and signaling pathways. Additionally, the synthesis of N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine. One area of interest is the development of more potent and selective inhibitors of histamine release. Another area of interest is the use of N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to understand the off-target effects of N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine and to develop strategies to minimize these effects.

Synthesis Methods

N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine can be synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with methylamine. The resulting product is then purified through crystallization and recrystallization techniques.

Scientific Research Applications

N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine has been extensively studied for its potential therapeutic applications in treating various diseases, including allergies, asthma, and autoimmune disorders. It has been shown to inhibit histamine release, which is a key mediator of allergic reactions. N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

N-(3,5-dichloro-4-ethoxybenzyl)-N-methylamine

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

1-(3,5-dichloro-4-ethoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H13Cl2NO/c1-3-14-10-8(11)4-7(6-13-2)5-9(10)12/h4-5,13H,3,6H2,1-2H3

InChI Key

IDNJACGVOVGECO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)CNC)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC)Cl

Origin of Product

United States

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